![molecular formula C10H10N2 B15278872 2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C10H10N2. It is characterized by a pyrrolo[3,2-b]pyridine core structure with a cyclopropyl group attached to the second position. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-methoxy-N-methyl-2-(cyclopropylamino)pyridine-3-carboxamide can yield the desired compound . The reaction typically requires the use of strong acids or bases as catalysts and may be conducted under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[3,2-b]pyridine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclobutyl-1H-pyrrolo[3,2-b]pyridine
- 2-Cyclopentyl-1H-pyrrolo[3,2-b]pyridine
- 2-(2-Pyridinyl)-1H-pyrrolo[3,2-b]pyridine
Uniqueness
2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H10N2/c1-2-8-10(11-5-1)6-9(12-8)7-3-4-7/h1-2,5-7,12H,3-4H2 |
Clave InChI |
JAPAPQMCCFYLFS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC3=C(N2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


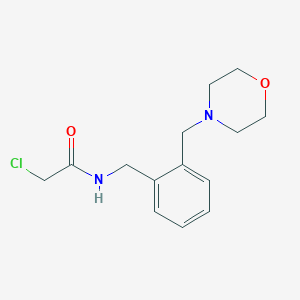
![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)

![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)
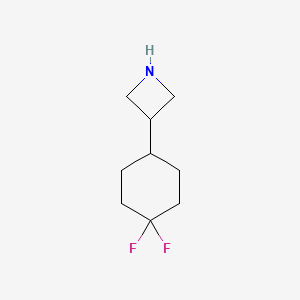
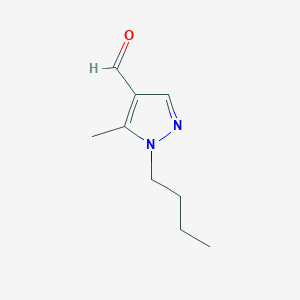
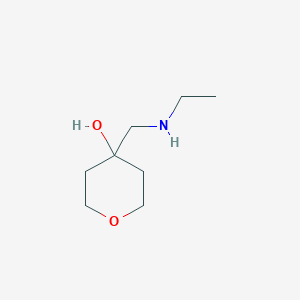
![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
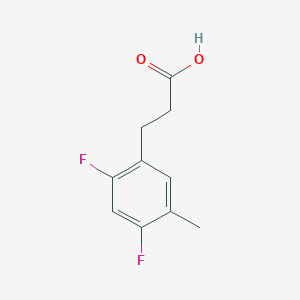
![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)
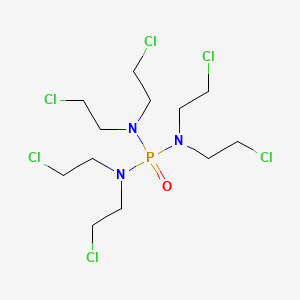
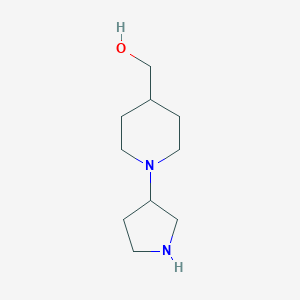
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
